4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Formation of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling reactions: The final step involves coupling the pyrazole, pyrimidine, and piperazine rings under specific reaction conditions, often using a catalyst and a solvent.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperatures and pressures to optimize the reaction.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine can be compared with similar compounds such as:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine: Lacks the piperazine ring, which may affect its binding properties and biological activity.
6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine: Lacks the pyrazole ring, which may influence its chemical reactivity and applications.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine: Lacks the ethyl group on the pyrimidine ring, which may alter its physical and chemical properties.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-5-17-11-18(22-13-21-17)26-6-8-27(9-7-26)19-12-20(24-16(4)23-19)28-15(3)10-14(2)25-28/h10-13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPNBWKVMMLGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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